3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride
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Overview
Description
3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Piperazine Substitution: The substitution of a piperazine group at the 4-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various substituted quinoline derivatives.
Scientific Research Applications
3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(piperazin-1-yl)-6-(trifluoromethyl)quinoline hydrochloride
- 3-Bromo-4-(piperazin-1-yl)-8-(trifluoromethoxy)quinoline hydrochloride
Uniqueness
3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the trifluoromethyl group at the 7-position, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various research applications.
Properties
CAS No. |
1203579-64-9 |
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Molecular Formula |
C14H14BrClF3N3 |
Molecular Weight |
396.63 g/mol |
IUPAC Name |
3-bromo-4-piperazin-1-yl-7-(trifluoromethyl)quinoline;hydrochloride |
InChI |
InChI=1S/C14H13BrF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H |
InChI Key |
FSXUHBGIXQIBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Br)C(F)(F)F.Cl |
Origin of Product |
United States |
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